Capecitabine-d11 is a deuterated analog of capecitabine, a chemotherapeutic agent primarily used in the treatment of breast and colorectal cancers. The modification with deuterium (denoted as "d11") enhances its pharmacokinetic properties, potentially improving efficacy and reducing side effects. Capecitabine itself is a prodrug that is converted into the active form, 5-fluorouracil, in the body.
Capecitabine-d11 can be synthesized in laboratories specializing in pharmaceutical chemistry and is often utilized in research settings to explore its therapeutic potential and mechanisms of action.
Capecitabine-d11 falls under the category of antimetabolite drugs, specifically fluoropyrimidines. It is classified as an oral chemotherapeutic agent and is designed to interfere with DNA synthesis in rapidly dividing cancer cells.
The synthesis of capecitabine-d11 involves several chemical reactions that introduce deuterium into the capecitabine molecule. Key methods include:
The synthesis generally follows these steps:
Capecitabine-d11 has a similar molecular structure to capecitabine but includes deuterium atoms. The chemical formula can be represented as C15H14N2O6S (with appropriate adjustments for deuterium).
The molecular weight of capecitabine-d11 is slightly higher than that of capecitabine due to the presence of deuterium. Structural analysis can be performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium.
Capecitabine-d11 undergoes similar metabolic reactions as capecitabine, primarily involving:
The kinetics of these reactions may differ slightly due to the presence of deuterium, which can influence reaction rates and pathways. Studies often utilize isotopic labeling techniques to track these metabolic processes.
Capecitabine-d11 exerts its anticancer effects through several mechanisms:
Research indicates that the incorporation of deuterium may enhance binding affinity or alter pharmacodynamics compared to non-deuterated forms, potentially leading to improved therapeutic outcomes.
Relevant data from studies indicate that physical properties like solubility and stability are crucial for formulation development in pharmaceutical applications.
Capecitabine-d11 serves several purposes in scientific research:
Capecitabine-d11 serves as an indispensable internal standard for quantifying non-deuterated Capecitabine and its metabolites in biological matrices. This deuterated analog exhibits nearly identical chromatographic behavior and extraction efficiency to its non-labeled counterpart, enabling precise correction for analytical variability during sample preparation and mass spectrometry analysis. In Liquid Chromatography–Tandem Mass Spectrometry assays, Capecitabine-d11 co-elutes with native Capecitabine but is distinguished by its distinct mass-to-charge ratio (m/z), allowing accurate quantification through isotope dilution principles. Researchers employ it to generate calibration curves spanning clinically relevant concentrations (typically 0.1–100 μg/mL in plasma), achieving correlation coefficients (R²) >0.99, which demonstrates superior analytical performance in pharmacokinetic studies [4] [7].
The strategic incorporation of eleven deuterium atoms ([²H] or D) in Capecitabine-d11’s pentyl chain (molecular formula: C₁₅H₁₁D₁₁FN₃O₆) creates a predictable 11-Da mass shift from native Capecitabine (molecular weight: 359.35 g/mol vs. 370.42 g/mol). This mass difference eliminates isotopic cross-talk in mass spectrometric detection while maintaining nearly identical chemical properties. The deuterium labeling significantly enhances signal-to-noise ratios by resolving analyte signals from matrix interference—critical for detecting trace-level metabolites. Studies confirm that Capecitabine-d11 delivers >95% isotopic purity, minimizing spectral overlap and enabling precise metabolite quantification at nanogram-per-milliliter concentrations in complex biological samples [2] [7].
Table 1: Mass Spectrometric Parameters for Capecitabine-d11 and Metabolites
Compound | Precursor Ion (m/z) | Product Ion (m/z) | Deuterium Labeling Position |
---|---|---|---|
Capecitabine-d11 | 370.42 | 179.1 | Pentyl chain (11 deuterium) |
5′-Deoxy-5-fluorocytidine | 262.1 | 109.9 | N/A |
5-Fluorouracil-¹³C,¹⁵N₂ | 131.0 | 42.0 | Uniform labeling |
Advanced Liquid Chromatography–Tandem Mass Spectrometry methodologies enable concurrent measurement of Capecitabine-d11 alongside six metabolites: 5′-deoxy-5-fluorocytidine, 5′-deoxy-5-fluorouridine, 5-fluorouracil, dihydro-5-fluorouracil, α-fluoro-β-ureidopropionic acid, and α-fluoro-β-alanine. Sample preparation employs liquid–liquid extraction with organic solvents (e.g., ethyl acetate or acetonitrile), achieving >85% recovery for all analytes. Two parallel assays are typically implemented due to divergent physicochemical properties:
The structural similarity of fluoropyrimidine metabolites poses significant separation challenges:
Table 2: Chromatographic Resolution of Capecitabine-d11 and Key Metabolites
Analyte Pair | Retention Time Difference (min) | Resolution Factor (Rs) | Optimal Column Chemistry |
---|---|---|---|
Capecitabine-d11 / 5′-dFCR | 1.8 | >1.5 | Acquity BEH C18 |
5-Fluorouracil / Dihydro-5-fluorouracil | 0.9 | 1.2 | HILIC BEH Amide |
α-Fluoro-β-alanine / Matrix | 3.2 | >2.0 | Ion-pairing C18 |
Liquid Chromatography–Tandem Mass Spectrometry assays incorporating Capecitabine-d11 must comply with Food and Drug Administration bioanalytical validation guidelines across these parameters:
Table 3: Validation Metrics for Capecitabine-d11-Based Liquid Chromatography–Tandem Mass Spectrometry Assays
Validation Parameter | Acceptance Criterion | Capecitabine-d11 Performance | 5-Fluorouracil Performance |
---|---|---|---|
Accuracy (%) | 85–115% | 92.3–104.7% | 89.5–108.2% |
Precision (RSD%) | <15% | 3.1–8.9% | 4.2–12.7% |
Recovery | Consistent & >50% | 86.5 ± 5.2% | 78.3 ± 7.1% |
Stability (24h, RT) | ±15% of nominal | -3.8% change | +6.2% change |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5